3,4-Dichloro-5-fluorotoluene

Übersicht

Beschreibung

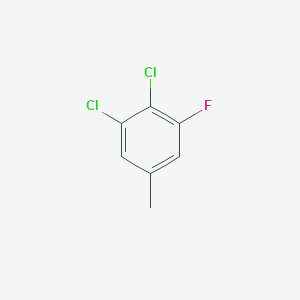

3,4-Dichloro-5-fluorotoluene is a halogenated aromatic compound with the molecular formula C7H5Cl2F. It is a colorless liquid widely used in various fields such as medical research, environmental research, and industrial research. This compound belongs to the class of substituted toluenes, which are known for their diverse chemical properties and applications.

Vorbereitungsmethoden

The synthesis of 3,4-Dichloro-5-fluorotoluene typically involves halogenation reactions. One common method includes the reaction of 3,4-dichlorotoluene with a fluorinating agent under controlled conditions. Industrial production methods often employ large-scale halogenation processes, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

3,4-Dichloro-5-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form less chlorinated or fluorinated derivatives. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3,4-Dichloro-5-fluorotoluene serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of fluoroquinolone antibiotics, which are known for their broad-spectrum antimicrobial activity.

Key Pharmaceutical Compounds Derived:

- Ciprofloxacin : A widely used antibiotic effective against a variety of bacterial infections.

- Norfloxacin : Another fluoroquinolone antibiotic primarily used for urinary tract infections.

- Enrofloxacin : Used in veterinary medicine for treating infections in animals.

The synthesis process typically involves the conversion of this compound into more complex structures through reactions like chlorination and nitration .

Agrochemical Applications

In agrochemistry, this compound is employed as an intermediate in the synthesis of herbicides and insecticides. Its fluorinated structure enhances the biological activity and stability of the resulting agrochemical products.

Examples of Agrochemicals:

- Fluorinated Pesticides : These compounds exhibit improved efficacy against pests while minimizing environmental impact.

- Insect Sex Pheromones : The compound can be modified to create pheromones that disrupt pest mating patterns, reducing crop damage .

Material Science Applications

The compound is also utilized in material science, particularly in the development of polymers and resins. The incorporation of fluorine atoms into polymer backbones often results in materials with enhanced thermal stability and chemical resistance.

Material Properties Enhanced by Fluorination:

- Chemical Resistance : Fluorinated polymers resist degradation from solvents and harsh chemicals.

- Thermal Stability : These materials maintain integrity at elevated temperatures, making them suitable for high-performance applications .

Case Study 1: Synthesis of Fluoroquinolone Antibiotics

A study demonstrated the efficient synthesis of Ciprofloxacin using this compound as a starting material. The process involved multiple steps including chlorination and cyclization, yielding high purity products suitable for pharmaceutical use .

Case Study 2: Development of Fluorinated Agrochemicals

Research has shown that modifying this compound can lead to new formulations of insecticides that are both effective and environmentally friendly. The study highlighted the reduced toxicity to non-target organisms while maintaining high efficacy against target pests .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Antibiotics (Ciprofloxacin, Norfloxacin) | Broad-spectrum antimicrobial activity |

| Agrochemicals | Herbicides and insecticides | Enhanced efficacy and reduced environmental impact |

| Material Science | Polymers and resins | Improved thermal stability and chemical resistance |

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-5-fluorotoluene involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can inhibit certain enzymes or disrupt biological pathways, making it valuable in medicinal chemistry and drug development .

Vergleich Mit ähnlichen Verbindungen

3,4-Dichloro-5-fluorotoluene can be compared with other halogenated toluenes such as:

Trifluorotoluene: Known for its use as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.

2,4-Dichloro-5-fluorobenzoyl chloride: Used as an intermediate in the synthesis of antibacterial agents. The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biologische Aktivität

3,4-Dichloro-5-fluorotoluene (DCFT) is an aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. Its unique chemical structure, characterized by the presence of two chlorine atoms and one fluorine atom on a toluene backbone, positions it as a candidate for various biological interactions. This article delves into the biological activity of DCFT, highlighting its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H5Cl2F

- Molecular Weight : 193.02 g/mol

- Appearance : Pale yellow solid

- Melting Point : 39°C to 41°C

The biological activity of DCFT can be attributed to its ability to interact with various biological molecules. These interactions include:

- Enzyme Modulation : DCFT influences enzyme activity by altering enzyme conformation and function, impacting metabolic pathways within cells .

- Gene Expression : The compound has been shown to affect gene expression profiles, suggesting a role in cellular signaling pathways .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that DCFT may possess similar properties due to its structural characteristics .

Pharmacokinetics

Pharmacokinetic studies indicate that DCFT has favorable bioavailability due to its molecular weight and solid-state properties . This suggests that it may be effectively absorbed and utilized in biological systems, making it a candidate for drug development.

Case Studies

-

Synthesis and Application in Drug Development

- DCFT has been utilized as an intermediate in the synthesis of pharmaceuticals. For instance, it serves as a precursor for compounds with potential antibacterial activity .

- Environmental Impact Studies

Comparison of Biological Activities

Eigenschaften

IUPAC Name |

1,2-dichloro-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEHUNCOOPCACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.